![molecular formula C10H14N5Na2O12P3 B12317943 disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, also known as adenosine-5’-triphosphate disodium salt, is a nucleotide triphosphate that plays a crucial role in cellular energy transfer. It is commonly referred to as ATP disodium salt and is involved in various biochemical processes, including energy metabolism and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine. The process includes the following steps:
Phosphorylation of Adenosine: Adenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Formation of Triphosphate: The intermediate product is further phosphorylated to form the triphosphate structure using reagents like pyrophosphate.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical and research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Oxidation and Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Oxidation and Reduction: Involves electron carriers such as NADH and FADH2 in the presence of oxygen.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of phosphate groups.
Major Products Formed
Adenosine Diphosphate (ADP): Formed through hydrolysis.
Adenosine Monophosphate (AMP): Further hydrolysis of ADP.
Inorganic Phosphate (Pi): Released during hydrolysis and other reactions.
Applications De Recherche Scientifique
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has extensive applications in scientific research:
Chemistry: Used as a reagent in biochemical assays and studies involving energy transfer.
Biology: Essential for studying cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and muscle fatigue.
Industry: Utilized in the production of energy drinks and supplements to enhance physical performance.
Mécanisme D'action
The mechanism of action of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its role as an energy carrier. It donates phosphate groups to various substrates through phosphorylation, driving biochemical reactions. The compound interacts with molecular targets such as ATPases, which hydrolyze ATP to release energy. This energy is then used for cellular processes like muscle contraction, active transport, and biosynthesis.
Comparaison Avec Des Composés Similaires
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its high-energy phosphate bonds and role in energy metabolism. Similar compounds include:
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Contains one phosphate group and is formed from the hydrolysis of ADP.
Guanosine Triphosphate (GTP): Similar structure but with guanine as the base, involved in protein synthesis and signal transduction.
These compounds share similar roles in energy transfer but differ in their specific functions and molecular targets.
Propriétés
Formule moléculaire |
C10H14N5Na2O12P3 |
|---|---|
Poids moléculaire |
535.15 g/mol |
Nom IUPAC |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
Clé InChI |
JEKDCIBJADJZSK-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
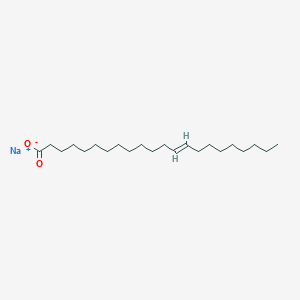
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
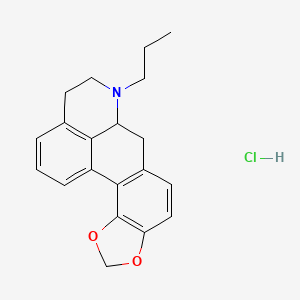

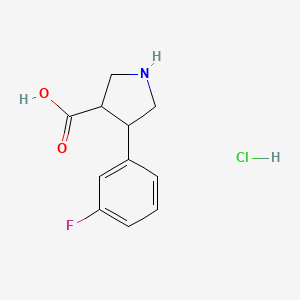
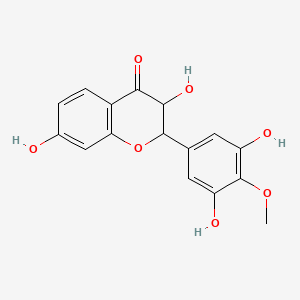
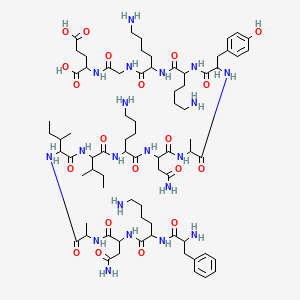
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)
